N-(4-Nitrobenzoyl)-beta-alanine
Description
Historical Context and Early Investigations of Nitrobenzoyl-Amino Acid Conjugates
The study of nitroaromatic compounds has a long history, initially driven by their use in the synthesis of dyes and explosives. nih.gov The introduction of a nitro group onto an aromatic ring, a process known as nitration, was a foundational reaction in organic chemistry. nih.gov Early work focused on understanding the chemistry of the nitro group, which can readily accept electrons, making these compounds useful as self-oxidants. nih.gov
The conjugation of such molecules with amino acids represents a convergence of two significant areas of organic chemistry. The development of methods to link molecules to amino acids, such as the use of N-hydroxysuccinimide (NHS) esters first developed in the 1960s, paved the way for creating stable amide bonds between a molecule and the amino group of an amino acid. nih.gov This field, known as bioconjugation, has become crucial in many areas of chemical and biological science. nih.govrsc.org The synthesis of nitrobenzoyl-amino acid conjugates, therefore, emerged from these fundamental advancements, allowing researchers to combine the properties of nitroaromatic compounds with the biochemical relevance of amino acids. These conjugates were often created as intermediates in the synthesis of more complex molecules or to study the influence of the nitrobenzoyl group on the properties of the amino acid.
Significance of Beta-Alanine (B559535) Derivatives in Chemical and Biological Sciences
Beta-alanine is a non-essential amino acid distinguished by the position of its amino group on the β-carbon of the carboxyl group. wikipedia.org This structural feature differentiates it from the more common alpha-amino acids. In biological systems, beta-alanine is a crucial precursor to the synthesis of carnosine (a dipeptide of beta-alanine and histidine) and pantothenic acid (Vitamin B5). wikipedia.orgnih.govwikipedia.org Carnosine plays a significant role in muscle pH regulation by acting as an intracellular buffer against the buildup of hydrogen ions during intense exercise. nih.govnih.govyoutube.com This buffering capacity has made beta-alanine a focus of research in exercise physiology and sports nutrition. nih.govmedicalnewstoday.com
Beyond its role in carnosine synthesis, derivatives of beta-alanine are of considerable interest in medicinal chemistry and other scientific fields. The modification of beta-alanine allows for the creation of novel molecular structures with diverse properties. For instance, beta-alanine and its derivatives can act as neurotransmitters or neuromodulators in the brain. researchgate.net Furthermore, the degradation of uridine, a nucleoside, can produce beta-alanine, linking it to cellular metabolism and redox balance. dovepress.com Research has also explored the potential for beta-alanine supplementation to stimulate mitochondrial biogenesis and improve oxidative metabolism in muscle cells. nih.gov The versatility of the beta-alanine scaffold makes its derivatives, including N-(4-Nitrobenzoyl)-beta-alanine, valuable tools for chemical synthesis and biological investigation.
Overview of Current Research Landscape for this compound
Current research involving this compound is primarily centered on its application as a synthetic intermediate. It serves as a well-defined building block for the construction of more complex molecules. For example, it is a reactant used in the synthesis of guanosine (B1672433) diphosphate (B83284) β-L-fucose derivatives, which have been investigated as potential selective inhibitors of α-1,3-Fucosyltransferase. chemicalbook.com
Another area of research has been in the field of structural chemistry. A study on the related compound, N-(4-nitrophenyl)-β-alanine, which differs by the direct linkage of the nitrophenyl group to the nitrogen atom without the carbonyl group, involved detailed analysis of its crystal and molecular structure using X-ray crystallography. nih.gov In that study, the molecules formed a dimeric structure through hydrogen bonds. nih.gov While not directly on this compound, such structural studies on closely related derivatives provide insight into the molecular interactions and solid-state packing that can be expected for this class of compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(4-nitrobenzoyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5/c13-9(14)5-6-11-10(15)7-1-3-8(4-2-7)12(16)17/h1-4H,5-6H2,(H,11,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTLZWITKYGYDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343673 | |
| Record name | N-(4-Nitrobenzoyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59642-21-6 | |
| Record name | N-(4-Nitrobenzoyl)-β-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59642-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Nitrobenzoyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N 4 Nitrobenzoyl Beta Alanine
Strategies for the Direct Acylation of Beta-Alanine (B559535) with 4-Nitrobenzoyl Moieties
The most direct and common method for synthesizing N-(4-Nitrobenzoyl)-beta-alanine is through the N-acylation of β-alanine. biosynth.comcymitquimica.com This reaction involves treating β-alanine with 4-nitrobenzoyl chloride, typically in an organic solvent. biosynth.comcymitquimica.com The process is a classic example of the Schotten-Baumann reaction, where an amine is acylated by an acyl chloride.
The synthesis is generally carried out at room temperature. cymitquimica.com The amino group of β-alanine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. This is followed by the elimination of a chloride ion, forming the stable amide bond. A base is often required to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The final product, this compound, is then typically isolated through filtration and purified by crystallization. biosynth.comcymitquimica.com Solvents such as ethyl acetate (B1210297) or cyclohexanol (B46403) have been reported for this synthesis. biosynth.comcymitquimica.com
| Reaction Component | Role | Example |
| Amine | Nucleophile | β-Alanine |
| Acylating Agent | Electrophile | 4-Nitrobenzoyl chloride |
| Solvent | Reaction Medium | Ethyl acetate, Cyclohexanol biosynth.comcymitquimica.com |
| Product | Amide | This compound |
| Isolation Method | Purification | Filtration and Crystallization biosynth.comcymitquimica.com |
Alternative Synthetic Pathways for this compound
While direct acylation is straightforward, alternative pathways offer different approaches to the synthesis of this compound and its derivatives.
A key chemical transformation involving this compound is the reduction of its nitro group to an amine, yielding N-(4-Aminobenzoyl)-beta-alanine. nih.govmedchemexpress.com This transformation is significant as it converts the electron-withdrawing nitro group into an electron-donating amino group, drastically altering the molecule's chemical properties and opening up new avenues for derivatization, such as diazotization or further acylation.
N-(4-Aminobenzoyl)-beta-alanine is recognized as an organooxygen and organonitrogen compound functionally related to a beta-amino acid. nih.gov The reduction of the aromatic nitro group is a standard procedure in organic synthesis and can be achieved using various reagents.
| Reducing Agent | Reaction Conditions | Notes |
| Sn or Fe in HCl | Acidic conditions | Classic method for nitro group reduction. |
| Catalytic Hydrogenation (H₂) | Pd, Pt, or Ni catalyst | Clean reaction, often high yield. |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous or alcoholic solution | Mild reducing agent. |
| Tin(II) Chloride (SnCl₂) | Acidic medium (e.g., HCl) | Selective for nitro groups. |
This reduction is a critical step in producing aminobenzoyl derivatives that may serve as building blocks in the synthesis of more complex molecules. medchemexpress.com
Multi-step synthesis provides an alternative to the direct acylation with acyl chlorides, which can sometimes be harsh. youtube.com A common strategy in modern organic synthesis involves the use of coupling reagents to form amide bonds under milder conditions. This approach would start with 4-nitrobenzoic acid and a protected form of β-alanine, such as its ethyl or methyl ester.
A hypothetical multi-step synthesis could proceed as follows:
Activation of Carboxylic Acid : 4-nitrobenzoic acid is activated using a peptide coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This forms a highly reactive intermediate.
Amide Bond Formation : The activated intermediate is then reacted with a β-alanine ester (e.g., β-alanine ethyl ester). The amino group of the ester attacks the activated carboxyl group to form the amide bond, yielding N-(4-nitrobenzoyl)-β-alanine ethyl ester.
Deprotection : The final step is the hydrolysis of the ester group, typically under basic conditions (e.g., using sodium hydroxide), followed by acidification to yield the final product, this compound.
This method avoids the need for the often lachrymatory and moisture-sensitive acyl chloride and is a cornerstone of peptide synthesis. youtube.com
Spectroscopic and Computational Characterization in Research
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are pivotal in confirming the identity and elucidating the structural features of N-(4-Nitrobenzoyl)-beta-alanine. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can map its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of this compound. While specific experimental data for this compound is not widely published in publicly accessible literature, the expected chemical shifts can be inferred from the analysis of its constituent parts and closely related analogs.
¹H-NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons of the 4-nitrobenzoyl group and the aliphatic protons of the beta-alanine (B559535) moiety. The protons on the aromatic ring, being in an electron-deficient environment due to the nitro group's electron-withdrawing nature, would appear in the downfield region. The methylene (B1212753) protons of the beta-alanine fragment would exhibit characteristic splitting patterns due to their coupling.
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbons of the amide and carboxylic acid groups are expected to resonate at the most downfield positions. The aromatic carbons will show distinct signals influenced by the nitro and benzoyl substituents. The aliphatic carbons of the beta-alanine backbone will appear in the upfield region of the spectrum. Commercial suppliers of this compound confirm that its NMR spectrum is consistent with the proposed structure. tcichemicals.comtcichemicals.comtcichemicals.com
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.8 - 8.3 | 123 - 130 |
| Aromatic C-NO₂ | - | 148 - 152 |
| Aromatic C-C=O | - | 135 - 140 |
| Amide NH | 8.0 - 8.5 | - |
| -CH₂- (adjacent to NH) | 3.5 - 3.8 | 35 - 40 |
| -CH₂- (adjacent to COOH) | 2.6 - 2.9 | 33 - 38 |
| Carboxyl OH | 10 - 12 | - |
| Amide C=O | - | 165 - 170 |
| Carboxylic Acid C=O | - | 170 - 175 |
Note: These are estimated values based on typical ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is instrumental in identifying the functional groups present in this compound by detecting their characteristic vibrational frequencies.
The FT-IR spectrum of this compound is expected to display several key absorption bands. The strong electron-withdrawing nitro group (-NO₂) typically shows two distinct stretching vibrations: an asymmetric stretch in the range of 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. The presence of the amide linkage is confirmed by the C=O stretching vibration (Amide I band) around 1640-1680 cm⁻¹ and the N-H bending vibration (Amide II band) near 1520-1550 cm⁻¹. The carboxylic acid group exhibits a broad O-H stretching band from 2500-3300 cm⁻¹ and a sharp C=O stretching band around 1700-1725 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below this value. The para-substituted benzene (B151609) ring will also show characteristic out-of-plane bending vibrations in the fingerprint region (800-860 cm⁻¹). For the related compound 4-nitrophenyl-4'-nitrobenzoate, the symmetric and asymmetric stretching vibrations of the nitro groups are observed at 1343 cm⁻¹ and 1523 cm⁻¹, respectively. researchgate.net
Interactive Data Table: Characteristic FT-IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |
| Aromatic | C-H Stretch | 3000 - 3100 |
| Aliphatic | C-H Stretch | 2850 - 2960 |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 |
| Amide | C=O Stretch (Amide I) | 1640 - 1680 |
| Aromatic | C=C Stretch | 1450 - 1600 |
| Nitro Group | Asymmetric N-O Stretch | 1500 - 1570 |
| Amide | N-H Bend (Amide II) | 1520 - 1550 |
| Nitro Group | Symmetric N-O Stretch | 1300 - 1370 |
| Carboxylic Acid | C-O Stretch | 1210 - 1320 |
| Aromatic | C-H Out-of-plane Bend | 800 - 860 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The presence of the 4-nitrobenzoyl chromophore in this compound results in characteristic absorption bands in the UV region. The spectrum is expected to be dominated by the π → π* transitions of the aromatic ring and the n → π* transitions of the carbonyl and nitro groups. For comparison, 4-nitroaniline, a structurally related compound, exhibits a strong absorption maximum around 380 nm in various solvents. Similarly, 4-nitrophenol (B140041) shows an absorption peak in the range of 317-400 nm, depending on the pH and solvent. researchgate.net The exact position and intensity of the absorption maxima for this compound would be influenced by the solvent polarity and the electronic interactions between the nitrobenzoyl and beta-alanine moieties.
Mass Spectrometry and Fragmentation Studies
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and investigating the fragmentation pathways of this compound, which has a molecular weight of 238.20 g/mol . biosynth.comcymitquimica.com In a typical mass spectrum, a molecular ion peak ([M]⁺ or [M+H]⁺) would be observed, confirming the compound's mass.
The fragmentation pattern provides valuable structural information. Cleavage of the amide bond is a common fragmentation pathway for such compounds, leading to the formation of characteristic fragment ions. The most likely fragmentations would involve the loss of the carboxylic acid group, the beta-alanine moiety, or the nitro group. For instance, cleavage of the bond between the carbonyl group and the nitrogen atom could yield a 4-nitrobenzoyl cation (m/z 150). Alternatively, fragmentation could occur within the beta-alanine chain. The study of peptide fragmentation provides a general framework for understanding these processes, where characteristic 'b' and 'y' ions are formed from cleavage of the peptide backbone. matrixscience.com
Computational Chemistry and Molecular Modeling Approaches
In conjunction with experimental techniques, computational chemistry offers a theoretical lens to examine the properties of this compound at the molecular level.
Quantum Mechanical Characterizations
Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be employed to predict and rationalize the experimental findings. These calculations can provide optimized molecular geometries, vibrational frequencies (to compare with FT-IR data), and electronic properties. A study on the related molecule N-(4-nitrophenyl)-β-alanine utilized molecular orbital calculations to compare the gas-phase geometry with the crystal structure determined by X-ray diffraction. cymitquimica.com Such computational models can also be used to simulate NMR chemical shifts and UV-Vis absorption spectra, aiding in the interpretation of experimental data. These theoretical approaches offer a deeper understanding of the structure-property relationships of this compound.
Molecular Mechanics and Geometry Optimization
The computational analysis of this compound, including molecular mechanics and geometry optimization, is crucial for understanding its three-dimensional structure, conformational flexibility, and energetic properties. While specific studies exclusively detailing the molecular mechanics of this compound are not widely available in public literature, valuable insights can be drawn from computational studies of closely related analogs.
For this compound, a similar computational approach would involve geometry optimization to find the lowest energy conformation. This process would likely reveal key structural features, such as the planarity of the benzoyl group and the orientation of the nitro group relative to the aromatic ring. The conformational flexibility of the beta-alanine moiety, particularly the torsion angles along the C-C and C-N bonds, would also be a critical aspect of the analysis. The optimized geometry provides a foundation for further computational studies, including vibrational frequency calculations, which can be correlated with experimental infrared and Raman spectra for validation of the theoretical model.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative based on related structures)
| Parameter | Predicted Value (Illustrative) | Description |
| C=O (amide) Bond Length | ~1.24 Å | The length of the carbonyl bond in the amide group. |
| N-H (amide) Bond Length | ~1.01 Å | The length of the nitrogen-hydrogen bond in the amide group. |
| C-N (amide) Bond Length | ~1.35 Å | The length of the carbon-nitrogen bond in the amide linkage. |
| O-H (carboxyl) Bond Length | ~0.97 Å | The length of the oxygen-hydrogen bond in the carboxylic acid. |
| NO2 Torsion Angle | ~0-20° | The dihedral angle of the nitro group relative to the benzene ring plane. |
Note: The values in this table are illustrative and based on typical values for similar functional groups and structures found in computational chemistry databases and related research. Actual values would be determined through specific DFT or other quantum mechanical calculations for this compound.
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) modeling is a important technique in drug discovery that correlates the chemical structure of a compound with its biological activity. While explicit SAR studies for this compound's anti-inflammatory activity are not extensively published, its potential application in treating conditions like inflammatory bowel disease suggests that such analyses have likely been integral to its development. By examining related series of compounds, we can infer the potential SAR landscape for this molecule.
Research on other nitro-substituted benzoyl derivatives has demonstrated that the position and nature of substituents on the benzoyl ring significantly influence biological activity. The nitro group, being a strong electron-withdrawing group, can modulate the electronic properties of the entire molecule, which in turn can affect its binding affinity to biological targets.
For this compound, key aspects of its SAR for potential anti-inflammatory effects would likely involve:
The Nitro Group: The para-position of the nitro group is often strategic in drug design. Modifications, such as shifting it to the meta or ortho position, or replacing it with other electron-withdrawing or electron-donating groups, would be expected to have a profound impact on activity.
The Benzoyl Moiety: The aromatic ring itself is a critical scaffold. Introduction of additional substituents on the ring could enhance or diminish activity by altering steric and electronic properties.
The Beta-Alanine Linker: The length and flexibility of the beta-alanine chain are likely crucial. Shortening or lengthening the carbon chain, or introducing substituents on the linker, could affect how the molecule fits into a target's binding site.
The Carboxylic Acid Terminus: The terminal carboxylic acid group is a key feature, likely involved in hydrogen bonding interactions with a biological target. Esterification or amidation of this group would significantly alter the compound's properties and interactions.
A study on nitro benzamide (B126) derivatives as anti-inflammatory agents revealed that the number and orientation of nitro groups can significantly impact their inhibitory capacity on nitric oxide production in macrophages. This suggests that the nitro group in this compound is a critical determinant of its potential anti-inflammatory action.
Table 2: Inferred Structure-Activity Relationships for this compound Derivatives (Hypothetical)
| R-Group Modification | Predicted Effect on Anti-Inflammatory Activity | Rationale |
| Nitro Group Position | ||
| meta-Nitro | Likely reduced activity | The para position often provides optimal electronic and steric interactions. |
| ortho-Nitro | Potentially reduced activity or altered selectivity | Steric hindrance from the adjacent amide linker could be a factor. |
| Nitro Group Replacement | ||
| Amino (-NH2) | Significantly altered activity (potentially reduced or different) | Changes the electronic nature from strongly withdrawing to donating. |
| Cyano (-CN) | Potentially retained or altered activity | Maintains electron-withdrawing character but with different geometry. |
| Beta-Alanine Linker | ||
| Methylation of α-carbon | May decrease activity | Introduction of steric bulk could disrupt binding. |
| Chain extension (e.g., GABA linker) | Activity likely to change | Alters the distance between the benzoyl and carboxyl groups. |
Note: This table presents hypothetical SAR trends based on general principles of medicinal chemistry and findings from related classes of compounds. Experimental validation would be required to confirm these predictions.
Biological and Biomedical Research Applications
Role as a Reactant in Biochemical Synthesis
N-(4-Nitrobenzoyl)-beta-alanine serves as a precursor or reactant in the synthesis of more complex molecules with specific biological activities. Its chemical structure provides a scaffold that can be modified to develop targeted inhibitors for enzymes involved in various disease processes.
Development of Selective α-1,3-Fucosyltransferase Inhibitors
One of the noted applications of this compound is as a reactant in the synthesis of guanosine (B1672433) diphosphate (B83284) β-L-fucose derivatives. chemicalbook.com These derivatives are designed to act as selective inhibitors of α-1,3-fucosyltransferases. chemicalbook.com Fucosyltransferases are a family of enzymes that play a crucial role in the final steps of glycosylation, a process that attaches sugar chains (glycans) to proteins and lipids. The resulting glycans are involved in a multitude of cellular processes, including cell-cell recognition, adhesion, inflammation, and tumor metastasis.
Modulation of α-1,3-Fucosyltransferase Enzyme Activity for Therapeutic Strategies
The selective inhibition of α-1,3-fucosyltransferases is a promising therapeutic strategy. By blocking the activity of these enzymes, it may be possible to interfere with the cellular interactions that contribute to disease progression, particularly in cancer and inflammatory disorders. The use of this compound in the synthesis of these inhibitors highlights its importance as a building block for creating targeted therapeutic agents.
Investigations into Pharmacological Activities
Beyond its role in synthesis, derivatives and related structures of this compound have been investigated for their inherent pharmacological properties. These studies provide a foundation for understanding the potential therapeutic applications of this class of compounds.
Antimicrobial Properties and Mechanisms of Action
While direct studies on the antimicrobial properties of this compound are limited in publicly available research, investigations into related N-aryl-β-alanine derivatives suggest potential activity. For instance, some N-substituted β-amino acid derivatives have been shown to possess antimicrobial properties. researchgate.net The proposed mechanisms of action for related compounds often involve the disruption of microbial cell membranes. The lipophilic nature of these molecules can facilitate their penetration into the lipid bilayers of bacterial and fungal cells, leading to increased permeability and leakage of intracellular components, ultimately causing cell death. nih.gov The presence of a nitro group in the benzoyl moiety of this compound might also contribute to its potential antimicrobial effects, as nitro-heterocyclic compounds are known to be activated by microbial enzymes to produce cytotoxic radicals. nih.gov
Table 1: Antimicrobial Activity of Related N-Aryl-β-Alanine Derivatives
| Compound/Derivative Class | Target Microorganisms | Observed Effect | Potential Mechanism | Reference |
| N-substituted β-amino acid derivatives | Gram-positive pathogens, Candida albicans | Inhibition of growth | Disruption of cell membrane integrity | researchgate.net |
| Nitro-heterocyclic compounds | Bacteria | Cytotoxicity | Metabolic activation to produce radical species that damage cellular components | nih.gov |
| This table presents data on related compounds to infer the potential activity of this compound, as direct studies are not widely available. |
Anticancer Potential and Related Research
The anticancer potential of this compound is another area of interest, primarily inferred from studies on structurally similar compounds. Research on N-aryl-β-alanine derivatives has shown that some of these compounds exhibit cytotoxic effects against various cancer cell lines, including triple-negative breast cancer and glioblastoma. nih.gov The introduction of different chemical moieties to the N-aryl-β-alanine scaffold can significantly influence their anticancer activity. nih.gov For example, derivatives containing hydrazone and azole moieties have been synthesized and evaluated for their anticancer properties. nih.gov Studies on other nitrone compounds have also demonstrated anti-cancer activity in various experimental models, suggesting that the nitro group may play a role in the compound's mechanism of action. nih.gov
Table 2: Anticancer Activity of Related N-Aryl-β-Alanine Derivatives
| Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference |
| N-aryl-β-alanine derivatives with hydrazone/azole moieties | Triple-negative breast cancer, Glioblastoma | Cytotoxic effects, reduced cell colony formation | nih.gov |
| Pyrimidine (B1678525) derivatives with aryl urea (B33335) moieties | Colon and prostate cancer cell lines | Cytotoxic activity, induction of apoptosis | nih.gov |
| This table is based on research on related β-alanine derivatives to suggest the potential anticancer activity of this compound, pending direct investigation. |
Neuroprotective Effects and Kynurenine (B1673888) Pathway Modulation
One of the most promising areas of research for nitrobenzoyl-alanine derivatives is in neuroprotection, specifically through the modulation of the kynurenine pathway. The kynurenine pathway is a major route for the metabolism of the essential amino acid tryptophan. Imbalances in this pathway have been linked to several neurodegenerative diseases. frontiersin.org
Research has shown that isomers of this compound, particularly (m-nitrobenzoyl)alanine, are potent inhibitors of kynurenine-3-hydroxylase, a key enzyme in the kynurenine pathway. nih.gov Inhibition of this enzyme leads to a decrease in the production of the neurotoxin 3-hydroxykynurenine and an increase in the concentration of the neuroprotective metabolite, kynurenic acid. nih.gov A study on (o-nitrobenzoyl)-, (m-nitrobenzoyl)-, and (p-nitrobenzoyl)alanine (an isomer of the subject compound) demonstrated their inhibitory effects on both kynurenine-3-hydroxylase and kynureninase. nih.gov
Table 3: Inhibitory Activity of Nitrobenzoyl Alanine (B10760859) Isomers on Kynurenine Pathway Enzymes
| Compound | Enzyme | IC₅₀ (µM) |
| (m-nitrobenzoyl)alanine | Kynurenine-3-hydroxylase | 0.9 ± 0.1 |
| (m-nitrobenzoyl)alanine | Kynureninase | 100 ± 12 |
| Data from Pellicciari et al., J Med Chem. 1994 Mar 4;37(5):647-55. nih.gov |
This modulation of the kynurenine pathway by nitrobenzoyl alanine derivatives presents a potential therapeutic strategy for neurodegenerative disorders by shifting the metabolic balance towards the production of neuroprotective compounds. dntb.gov.ua The increase in kynurenic acid levels has been associated with sedative and anticonvulsant activities. nih.gov
This compound is a compound with demonstrated utility in the synthesis of targeted enzyme inhibitors and potential, though less directly studied, pharmacological activities. The most significant and well-documented area of its biological relevance, primarily through studies of its isomers, lies in its neuroprotective effects via modulation of the kynurenine pathway. While its antimicrobial and anticancer properties are suggested by research on related compounds, further direct investigation is necessary to fully elucidate the specific activities and mechanisms of this compound itself. The existing body of research provides a solid foundation for future studies to unlock the full therapeutic potential of this intriguing molecule.
Inhibition of Kynurenine-3-hydroxylase
This compound, also known as (p-nitrobenzoyl)-alanine, has been identified as an inhibitor of kynurenine-3-hydroxylase (KMO), now more commonly referred to as kynurenine-3-monooxygenase. wikipedia.org This enzyme is a critical branching point in the kynurenine pathway, the primary route of tryptophan metabolism. mdpi.com KMO catalyzes the conversion of L-kynurenine into 3-hydroxykynurenine (3-HK), a precursor to the neurotoxic excitotoxin quinolinic acid. wikipedia.orgif-pan.krakow.pl
Inhibition of KMO is a significant therapeutic strategy because it shunts the metabolic pathway away from the production of neurotoxic compounds like 3-HK and quinolinic acid. mdpi.com Instead, the pathway favors the production of kynurenic acid (KYNA), a known neuroprotective agent that acts as an antagonist at several glutamate (B1630785) receptors. wikipedia.orgnih.gov
Research evaluating a series of nitrobenzoyl-alanine isomers found that the meta-isomer, (m-nitrobenzoyl)-alanine (m-NBA), was the most potent inhibitor of KMO. While the para-isomer, this compound, is also recognized as an inhibitor, it demonstrates lower potency compared to its meta-counterpart. The inhibition of KMO by these compounds represents a promising avenue for neuroprotective and anti-inflammatory therapeutic development. wikipedia.org
Impact on Ischemic Brain Damage
The neuroprotective potential of KMO inhibition is particularly evident in the context of ischemic brain damage. By preventing the formation of excitotoxic quinolinic acid and increasing levels of neuroprotective kynurenic acid, KMO inhibitors can mitigate neuronal loss following an ischemic event. mdpi.comnih.gov
Studies using the potent KMO inhibitor (m-nitrobenzoyl)-alanine (mNBA) have demonstrated significant neuroprotective effects in animal models of both focal and global brain ischemia. nih.gov In a model of global ischemia in gerbils, administration of mNBA dramatically reduced the percentage of damaged pyramidal neurons in the hippocampus. nih.gov Similarly, in a rat model of focal ischemia (middle cerebral artery occlusion), mNBA treatment significantly reduced the volume of the resulting brain infarct. nih.gov These findings suggest that the inhibition of kynurenine hydroxylase is a viable strategy for reducing neuronal damage in the brain after ischemia. nih.gov
Table 1: Neuroprotective Effects of the KMO Inhibitor (m-Nitrobenzoyl)-alanine (mNBA) in Ischemia Models
| Ischemia Model | Animal | Treatment | Outcome | Percentage Reduction |
|---|---|---|---|---|
| Global Ischemia (Bilateral Carotid Occlusion) | Gerbil | Vehicle | 92% Lesioned Neurons | N/A |
| Global Ischemia (Bilateral Carotid Occlusion) | Gerbil | mNBA | 7% Lesioned Neurons | ~92% |
| Focal Ischemia (Permanent MCAO) | Rat | Vehicle | 207 mm³ Infarct Volume | N/A |
| Focal Ischemia (Permanent MCAO) | Rat | mNBA | 82 mm³ Infarct Volume | ~60% |
Data sourced from a study on Kynurenine Hydroxylase Inhibitors. nih.gov
Dipeptidyl Peptidase-IV (DPP-IV) Enzyme Targeting
Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones like GLP-1. nih.govresearchgate.net Inhibition of DPP-IV is a validated therapeutic approach for managing type 2 diabetes. researchgate.net Research into inhibitors of serine proteases has explored various chemical structures. Notably, compounds containing a 4-nitrobenzoyl group have been investigated in this context. For instance, N-peptidyl-o-(4-nitrobenzoyl) hydroxylamines have been identified as irreversible inhibitors of certain serine proteases. scispace.com Furthermore, a specific inhibitor, N-(H-Phe-Pro)-O-(4-nitrobenzoyl) hydroxylamine, was used to validate the specificity of a novel fluorogenic substrate for DPP-IV, confirming that this chemical moiety is relevant to targeting the enzyme's activity. nih.gov This suggests a potential, though not yet directly demonstrated, role for this compound in the broader research area of DPP-IV inhibition.
Anti-inflammatory Properties of Beta-Alanine (B559535) Derivatives
Derivatives of beta-alanine, including this compound, may possess anti-inflammatory properties through at least two distinct mechanisms. The first relates to the parent molecule, beta-alanine, which is a precursor to carnosine, a dipeptide with known antioxidant and anti-inflammatory capabilities.
The second, more direct mechanism for a compound like this compound, involves its action as a KMO inhibitor. The kynurenine pathway is closely linked with the immune response, and its upregulation is a hallmark of inflammatory conditions. mdpi.comnih.gov By inhibiting KMO, the production of the pro-inflammatory metabolite 3-hydroxykynurenine is reduced. nih.gov Research has shown that KMO inhibition can lead to a decrease in inflammatory cytokines. For example, in a rat model of neuropathy, the KMO inhibitor Ro61-8048 diminished the protein levels of inflammatory markers such as IL-6 and IL-1β in the spinal cord and/or dorsal root ganglia. if-pan.krakow.pl This demonstrates that targeting KMO can have significant anti-inflammatory effects. if-pan.krakow.plnih.gov
Table 2: Effect of KMO Inhibitor Ro61-8048 on Inflammatory Marker Protein Levels in a Neuropathy Model
| Marker | Tissue | Condition | Effect of Ro61-8048 |
|---|---|---|---|
| IL-6 | Spinal Cord | CCI-induced Neuropathy | Reduction in protein level |
| IL-6 | DRG | CCI-induced Neuropathy | Reduction in protein level |
| IL-1β | Spinal Cord | CCI-induced Neuropathy | Reduction in protein level |
| NOS2 | Spinal Cord | CCI-induced Neuropathy | Reduction in protein level |
Data from a study on pharmacological KMO inhibition. if-pan.krakow.pl CCI: Chronic Constriction Injury; DRG: Dorsal Root Ganglia.
Potential in Ergogenic Supplementation Research (Beta-Alanine Context)
In the context of ergogenic research, the parent molecule, beta-alanine, is a well-established dietary supplement used to enhance athletic performance. Its primary mechanism of action is to increase the concentration of carnosine in skeletal muscle. Carnosine acts as an intracellular pH buffer, helping to neutralize the hydrogen ions that accumulate during high-intensity exercise. This buffering action can delay the onset of muscle fatigue and improve performance, particularly in activities that are limited by metabolic acidosis.
Table 3: Summary of Ergogenic Effects of Beta-Alanine Supplementation
| Exercise Duration | Effect of Beta-Alanine | P-value |
|---|---|---|
| < 60 seconds | No significant benefit | P = 0.312 |
| 60 - 240 seconds | Improved performance | P = 0.001 |
| > 240 seconds | Improved performance | P = 0.046 |
Data from a meta-analysis on beta-alanine supplementation. fishersci.ca
Applications in Biological Imaging
Use as a Fluorescent Probe in Biological Systems
The chemical structure of this compound, specifically the nitroaryl group, suggests potential applications in the field of biological imaging. Nitroaromatic compounds have been investigated as fluorescent probes, particularly for detecting cellular hypoxia (low oxygen levels). nih.gov The underlying principle is that the nitro group is non-fluorescent, but upon reduction to an amine group—a reaction that occurs preferentially in the reducing environment of hypoxic cells—it becomes highly fluorescent. nih.gov This "turn-on" fluorescence provides a method for selectively imaging tissues with low oxygen, which is relevant in cancer research and studies of ischemia. nih.govmdpi.com While direct studies employing this compound for this purpose are not prominent, the established properties of nitroaryl compounds provide a strong theoretical basis for its potential use as a fluorescent probe in biological systems. nih.govbiosynth.com
Advanced Research Avenues and Future Directions
Design and Synthesis of Novel Derivatives for Enhanced Bioactivity
The core structure of N-(4-Nitrobenzoyl)-beta-alanine serves as a versatile scaffold for the design and synthesis of new chemical entities with potentially superior biological activities. Research in this area focuses on strategic chemical modifications to alter the compound's pharmacokinetic and pharmacodynamic properties.
A primary strategy involves the modification of the nitro group on the benzoyl ring. A key example is the reduction of the nitro group to form N-(4-Aminobenzoyl)-beta-alanine. nih.gov This transformation from a nitro to an amino group significantly alters the electronic and steric properties of the molecule, which can lead to different biological interactions. For instance, various amino acid derivatives have been investigated for their potential as ergogenic supplements that may influence anabolic hormone secretion and provide fuel during exercise. medchemexpress.com
Further diversification can be achieved by introducing different substituents onto the phenyl ring. The synthesis of compounds like N-(4-bromophenyl)-N-carboxyethyl-β-alanine derivatives illustrates how halogenation can be used to create novel analogs. researchgate.net Similarly, creating hydroxylated derivatives, such as N-(4-hydroxyphenyl)-β-alanine, opens the door to exploring new activities, including potential antimicrobial applications. ktu.edu These synthetic efforts are crucial for building a library of related compounds, allowing for systematic structure-activity relationship (SAR) studies to identify derivatives with enhanced potency, selectivity, or novel therapeutic effects.
Table 1: Examples of this compound Derivatives and Potential Research Directions
| Derivative Name | Key Structural Modification | Potential Bioactivity/Application Focus | Reference |
|---|---|---|---|
| N-(4-Aminobenzoyl)-beta-alanine | Reduction of the nitro group to an amine group | Ergogenic aids, modulators of metabolic processes | medchemexpress.com |
| N-(4-bromophenyl)-N-carboxyethyl-β-alanine | Addition of a bromine atom to the phenyl ring | Exploration of altered binding affinities and novel biological targets | researchgate.net |
| N-(4-hydroxyphenyl)-β-alanine | Replacement of the nitro group with a hydroxyl group | Investigation of antimicrobial and antioxidant properties | ktu.edu |
Mechanistic Studies of this compound in Biological Pathways
Understanding the precise molecular mechanisms by which this compound exerts its effects is a critical frontier for future research. Currently, direct mechanistic studies on the compound are limited, but logical hypotheses can be formulated based on its constituent parts: a nitroaromatic moiety and a beta-alanine (B559535) tail.
One plausible mechanism is that this compound may function as a prodrug, undergoing metabolic cleavage in vivo to release beta-alanine. Beta-alanine is a naturally occurring amino acid with well-documented biological roles. researchgate.netresearchgate.net It is a key precursor in the biosynthesis of carnosine, a dipeptide with significant proton-buffering and antioxidant capabilities in muscle and brain tissue. nih.gov Therefore, future studies could investigate whether the administration of this compound leads to increased tissue carnosine levels.
Furthermore, beta-alanine itself has been shown to influence cellular metabolism. Research indicates it may stimulate the expression of proteins involved in oxidative metabolism and mitochondrial biogenesis, leading to increased oxygen consumption in muscle cells. nih.gov It is also linked to the metabolic pathways of pyrimidine (B1678525) degradation and coenzyme A biosynthesis. researchgate.net Future research should aim to determine if this compound or its metabolites engage with these pathways, potentially explaining its reported utility in conditions like inflammatory bowel disease. biosynth.comcymitquimica.com Another avenue of exploration is the potential for beta-alanine to act as a false neurotransmitter, given its structural similarity to gamma-aminobutyric acid (GABA). researchgate.net
Development of Advanced Analytical Methodologies for Detection and Quantification
As research into this compound and its derivatives expands, the need for sophisticated analytical methods for their detection and quantification becomes paramount. Such methods are essential for quality control in synthesis, for pharmacokinetic studies in biological matrices, and for mechanistic investigations.
Currently, High-Performance Liquid Chromatography (HPLC), often coupled with UV detection, is a standard method for assessing the purity of this compound, with purities of ≥98.0% being commercially available. vwr.comtcichemicals.comavantorsciences.com Neutralization titration is also employed for purity analysis. avantorsciences.com For unambiguous structural confirmation of novel derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) is indispensable, as it provides detailed information about the molecular framework. researchgate.net
Future development will likely focus on enhancing sensitivity and specificity, particularly for measuring low concentrations of the compound and its metabolites in complex biological samples like plasma, tissues, and urine. Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry, making it ideal for such applications. ambeed.comnih.gov The development of validated LC-MS assays will be a crucial step in advancing the compound from preclinical research to potential clinical evaluation.
Table 2: Analytical Methodologies for this compound Research
| Methodology | Primary Application | Key Advantages | Reference |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Robust, reproducible, widely available | vwr.comtcichemicals.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation | Provides detailed molecular structure information | researchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Detection and quantification in biological matrices | High sensitivity and specificity for complex samples | ambeed.comnih.gov |
| Titration (Neutralization) | Purity analysis | Cost-effective method for quantifying acidic/basic groups | vwr.comavantorsciences.com |
Integration with Drug Discovery and Development Pipelines
This compound and its analogs represent valuable building blocks for modern drug discovery programs. tcichemicals.comtcichemicals.com The structure can be viewed as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets. This concept is central to the development of multi-target directed ligands (MTDLs), which are single molecules designed to interact with several targets involved in a complex disease, such as Alzheimer's disease or cancer. nih.govnih.gov
The initial finding that this compound may be useful for treating inflammatory bowel disease provides a solid starting point. biosynth.comcymitquimica.com Drug discovery pipelines can build upon this by synthesizing a focused library of derivatives (as described in section 5.1) and screening them against a panel of relevant biological targets, such as inflammatory cytokines, enzymes, and receptors. This approach moves beyond a single-target focus and embraces a more holistic strategy to treat multifactorial diseases. The integration of computational modeling and in vitro screening can accelerate the identification of lead compounds with optimized multi-target profiles.
Exploration in Materials Science for Bio-related Applications
The application of this compound derivatives extends beyond pharmacology into the realm of materials science. Beta-alanine itself is considered a valuable platform chemical for the synthesis of polymers and other materials. researchgate.net The bifunctional nature of this compound, possessing both a carboxylic acid group and an amide linkage, with a reactive nitro group, presents opportunities for its use as a monomer in polymerization reactions.
Future research could explore the synthesis of novel biodegradable polymers or hydrogels incorporating this molecule. Such biomaterials could be designed for specific applications, including controlled drug delivery systems, where the material matrix slowly degrades to release an embedded therapeutic agent. Furthermore, these materials could serve as scaffolds in tissue engineering, providing a supportive structure for cell growth and tissue regeneration, while potentially exerting beneficial biological effects derived from the monomer unit itself. The ability to tune the material's properties (e.g., degradation rate, mechanical strength, hydrophilicity) by modifying the core chemical structure opens up a wide range of possibilities for creating advanced, functional biomaterials.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N-(4-Nitrobenzoyl)-beta-alanine, and how can purity be validated?
- Methodology : The compound can be synthesized via acylation reactions using 4-nitrobenzoyl chloride and beta-alanine under anhydrous conditions. Catalytic agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) may enhance coupling efficiency. Purity validation requires HPLC (>95% purity threshold) with UV detection, as demonstrated in related nitrobenzoyl derivatives .
Q. Which spectroscopic techniques are optimal for structural characterization of this compound?
- Methodology :
- NMR : H and C NMR to confirm the nitrobenzoyl moiety (aromatic protons at δ 8.2–8.4 ppm) and beta-alanine backbone (α/β protons at δ 2.5–3.5 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., CHNO requires m/z 238.06).
- FT-IR : Peaks at ~1700 cm (amide C=O) and ~1520 cm (NO symmetric stretch) .
Q. What are key considerations for designing in vitro neuroprotection studies with this compound?
- Methodology :
- Use neuronal cell lines (e.g., SH-SY5Y) with exposure durations ≥48 hours to assess long-term effects.
- Include controls for nitro group cytotoxicity (e.g., 4-nitrobenzene analogs).
- Measure markers like BDNF (brain-derived neurotrophic factor) and oxidative stress indicators (e.g., glutathione levels) .
Advanced Research Questions
Q. How does the nitro group influence metabolic stability compared to non-nitrated beta-alanine derivatives?
- Methodology :
- Perform hepatic microsome assays to compare metabolic half-life (t). The nitro group may reduce cytochrome P450-mediated degradation, enhancing stability.
- Use isotopic labeling (e.g., C) to track metabolic pathways in hepatocytes, as shown in beta-alanine metabolism studies .
Q. What statistical models resolve contradictions in cognitive enhancement studies of beta-alanine derivatives?
- Methodology :
- Apply mixed-model ANOVA to account for inter-individual variability in supplementation responses (e.g., baseline carnosine levels).
- Stratify data by covariates like diet (vegetarian vs. omnivore) to identify confounding factors, as done in beta-alanine trials .
Q. How can synergistic effects between this compound and other nootropics be systematically evaluated?
- Methodology :
- Use factorial experimental designs to test combinations (e.g., with sodium bicarbonate or choline donors).
- Measure additive vs. synergistic effects via isobolographic analysis. Prior studies on beta-alanine + sodium bicarbonate provide a template .
Q. What advanced techniques elucidate protein-binding interactions of this compound?
- Methodology :
- Fluorescence quenching assays with human serum albumin (HSA) to determine binding constants (K).
- Molecular docking simulations to map interaction sites (e.g., Sudlow’s Site I/II), leveraging structural analogs from PubChem data .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported antitumor efficacy of beta-alanine derivatives?
- Methodology :
- Compare in vitro vs. in vivo models: Tumor cell line sensitivity (e.g., gliomas) may not translate to animal models due to blood-brain barrier penetration issues.
- Replicate studies using standardized dosing (e.g., 3–6 g/day for 4–8 weeks) and control for carnosine synthase expression levels .
Q. Why do studies on nitrobenzoyl derivatives show variable pharmacokinetic profiles?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
